molecular formula C22H29N3O2S B11057338 1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11057338
M. Wt: 399.6 g/mol
InChI Key: JXPMENBBNBHPKC-UHFFFAOYSA-N
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Description

1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolothiazines. This compound is characterized by its unique structure, which includes a cycloheptyl ring, a methyl group, and a propan-2-yloxyphenyl group attached to a dihydropyrazolothiazine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the dihydropyrazolothiazine core, followed by the introduction of the cycloheptyl, methyl, and propan-2-yloxyphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.

Scientific Research Applications

1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-cycloheptyl-6-methyl-4-[4-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one include other pyrazolothiazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. The unique combination of functional groups in this compound sets it apart from its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

1-cycloheptyl-6-methyl-4-(4-propan-2-yloxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C22H29N3O2S/c1-14(2)27-18-12-10-16(11-13-18)20-19-21(23-15(3)28-20)25(24-22(19)26)17-8-6-4-5-7-9-17/h10-14,17,20H,4-9H2,1-3H3,(H,24,26)

InChI Key

JXPMENBBNBHPKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)OC(C)C)C(=O)NN2C4CCCCCC4

Origin of Product

United States

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